molecular formula C10H14N4 B13065171 6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine

6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B13065171
M. Wt: 190.25 g/mol
InChI Key: YOONREHDPPMGCY-UHFFFAOYSA-N
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Description

6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic organic compound that features a tetrahydropyrimidine ring substituted with an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminobenzaldehyde with guanidine under acidic conditions to form the desired tetrahydropyrimidine ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aminophenyl group can yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its tetrahydropyrimidine ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

6-(3-aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C10H14N4/c11-8-3-1-2-7(6-8)9-4-5-13-10(12)14-9/h1-3,6,9H,4-5,11H2,(H3,12,13,14)

InChI Key

YOONREHDPPMGCY-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(NC1C2=CC(=CC=C2)N)N

Origin of Product

United States

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